

# Genetic Validation of MRS2690 Effects Using P2Y14 Knockout Models: A Comparative Guide

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Compound of Interest		
Compound Name:	MRS2690	
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This guide provides a comparative analysis of the effects of the P2Y14 receptor agonist, MRS2690, and other related agonists, leveraging experimental data from wild-type and P2Y14 knockout (KO) animal models. The genetic validation offered by P2Y14 KO models is crucial for confirming the on-target effects of MRS2690 and elucidating the physiological roles of the P2Y14 receptor.

## Introduction to MRS2690 and the P2Y14 Receptor

MRS2690 is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is activated by endogenous ligands such as UDP-glucose and is involved in various physiological processes, including immune responses, inflammation, and metabolic regulation.[1][2] The use of P2Y14 knockout models provides a definitive method to validate that the observed effects of MRS2690 are indeed mediated through this receptor.

# **P2Y14** Receptor Signaling Pathway

The P2Y14 receptor is coupled to the Gi/o family of G proteins.[3][4] Upon activation by an agonist like MRS2690, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] [3] Downstream of G-protein activation, the P2Y14 receptor can also modulate other signaling





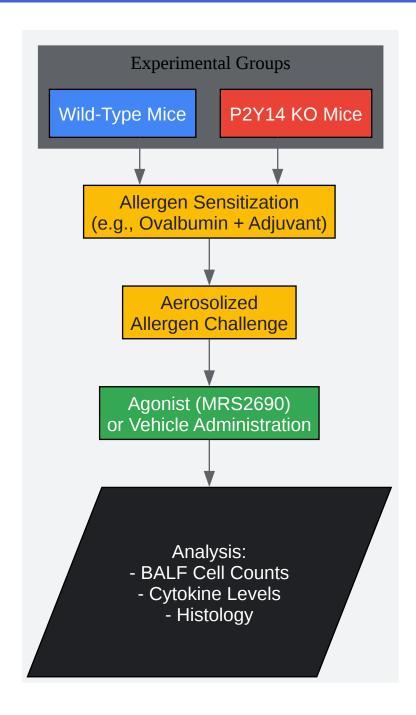


pathways, including the activation of mitogen-activated protein kinases (MAPK) and RhoA, influencing cellular processes like chemotaxis and inflammation.[1][5]









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